Cas no 307538-52-9 (6-bromo-4-(4-morpholinyl)quinazoline)

6-Bromo-4-(4-morpholinyl)quinazoline is a versatile quinazoline derivative widely used in pharmaceutical and organic synthesis research. Its key structural features—a bromo substituent at the 6-position and a morpholine group at the 4-position—make it a valuable intermediate for developing kinase inhibitors and other bioactive compounds. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the morpholine group enhances solubility and modulates electronic properties. This compound is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies and as a building block for targeted drug discovery. Its stability and well-defined reactivity profile ensure reliable performance in synthetic applications.
6-bromo-4-(4-morpholinyl)quinazoline structure
307538-52-9 structure
Product Name:6-bromo-4-(4-morpholinyl)quinazoline
CAS No:307538-52-9
MF:C12H12BrN3O
MW:294.147181510925
MDL:MFCD00441044
CID:1444183
PubChem ID:720652
Update Time:2025-06-11

6-bromo-4-(4-morpholinyl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-(4-morpholinyl)quinazoline
    • 6-bromo-4-morpholinoquinazoline
    • AG-H-94045
    • 6-bromo-4-morpholin-4-yl-quinazoline
    • 6-bromoquinolone
    • CTK5H8255
    • 6-bromoquinolin-4(1H)-one
    • COUMARIN, 6-BROMO-3-(2-PYRIDYL)-
    • 6-Bromo-3-(2-pyridyl)coumarin
    • 6-BROMO-3-(PYRIDIN-2-YL)-CHROMEN-2-ONE
    • 6-Brom-3-(2-pyridyl)-cumarin
    • Oprea1_202697
    • 6-Brom-3-&lt
    • 2-pyridyl&gt
    • -cumarin
    • 6-bromo-4-oxo-4H-quinoline
    • 6-bromo-3-pyridin-2-yl-chromen-2-one
    • 2&gt
    • pyridyl-cumarin
    • AC1L22CV
    • 6-bromo-1H-quinolin-4-one
    • BRN 0884139
    • 6-Brom-3-< 2> pyridyl-cumarin
    • 6-Brom-3-< 2-pyridyl> -cumarin
    • SR-01000485104
    • Oprea1_231986
    • 6-bromo-4-(morpholin-4-yl)quinazoline
    • SR-01000485104-1
    • 307538-52-9
    • SCHEMBL3117120
    • 6-bromo-4-(4-morpholinyl)quinazoline, AldrichCPR
    • NSC727841
    • 4-(6-bromoquinazolin-4-yl)morpholine
    • Quinazoline, 6-bromo-4-(4-morpholinyl)-
    • DB-341719
    • 4-(6-bromo-4-quinazolinyl)morpholine 4-morpholino-6-quinazolinyl bromide
    • STL298531
    • NSC-727841
    • ChemDiv2_004192
    • 6-bromo-4-morpholin-4-ylquinazoline
    • AKOS002262953
    • HMS1380O12
    • IDI1_002907
    • CS-0320463
    • MFCD00441044
    • Cambridge id 6140947
    • HQJHKFWXUFPBHU-UHFFFAOYSA-N
    • MDL: MFCD00441044
    • Inchi: 1S/C12H12BrN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
    • InChI Key: HQJHKFWXUFPBHU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=NC=N2)N1CCOCC1

Computed Properties

  • Exact Mass: 293.01646
  • Monoisotopic Mass: 293.01637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • PSA: 38.25

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Additional information on 6-bromo-4-(4-morpholinyl)quinazoline

Professional Introduction to Compound with CAS No. 307538-52-9 and Product Name: 6-bromo-4-(4-morpholinyl)quinazoline

The compound identified by the CAS number 307538-52-9 and the product name 6-bromo-4-(4-morpholinyl)quinazoline represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a quinazoline core substituted with a bromine atom at the 6-position and a morpholine moiety at the 4-position, has garnered considerable attention due to its structural complexity and potential biological activity.

Quinazoline derivatives are well-documented for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The introduction of a bromine atom at the 6-position of the quinazoline ring enhances the compound's electronic properties, making it more susceptible to further functionalization. This modification opens up avenues for exploring novel drug candidates by allowing selective reactions at the bromine substituent, thereby tailoring the molecular structure to target specific biological pathways.

The presence of a 4-(4-morpholinyl) group in 6-bromo-4-(4-morpholinyl)quinazoline adds another layer of complexity and functionality. Morpholine is a nitrogen-containing heterocycle that is commonly incorporated into pharmaceuticals due to its ability to enhance solubility and bioavailability. In this context, the morpholine moiety likely contributes to the compound's overall pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The synthesis of 6-bromo-4-(4-morpholinyl)quinazoline exemplifies this approach, as it was likely designed based on virtual screening or scaffold hopping strategies aimed at identifying molecules with enhanced binding affinity to biological targets.

In vitro studies have begun to elucidate the biological activity of 6-bromo-4-(4-morpholinyl)quinazoline. Initial assays suggest that this compound exhibits promising inhibitory effects on certain kinases, which are key enzymes involved in cell signaling pathways associated with cancer progression. The bromine substituent at the 6-position appears to play a crucial role in modulating these interactions, possibly through direct binding to active sites or allosteric modulation of kinase activity.

The morpholine group may also contribute to the compound's interaction with target proteins by influencing its conformational flexibility or by participating in hydrogen bonding networks. These interactions are critical for determining the compound's efficacy and selectivity. Further structural optimization is likely required to fine-tune these properties, ensuring that 6-bromo-4-(4-morpholinyl)quinazoline achieves the desired therapeutic window without off-target effects.

From a synthetic chemistry perspective, 6-bromo-4-(4-morpholinyl)quinazoline represents an interesting challenge due to its complex architecture. The synthesis likely involves multi-step reactions, including bromination of a precursor quinazoline derivative followed by nucleophilic substitution with morpholine. Advances in catalytic methods and green chemistry principles may offer more efficient routes to this compound, reducing waste and improving yields.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 6-bromo-4-(4-morpholinyl)quinazoline underscores this collaborative nature, as it requires expertise in organic synthesis, molecular biology, and computational modeling. By integrating these disciplines, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

Future research directions for 6-bromo-4-(4-morpholinyl)quinazoline may include exploring its potential as an intermediate in larger drug candidates or investigating its mechanisms of action in greater detail. Preclinical studies will be essential to assess its safety profile and therapeutic potential before moving into human trials. These studies will provide valuable insights into how structural modifications influence biological activity and could inform the design of next-generation quinazoline derivatives.

The impact of compounds like 6-bromo-4-(4-morpholinyl)quinazoline extends beyond academic research; they represent tangible progress toward addressing unmet medical needs. As our understanding of disease mechanisms evolves, so too does our ability to design molecules that precisely target pathological processes. This compound serves as a testament to the power of modern chemical biology in driving innovation in drug discovery.

In conclusion,6-bromo-4-(4-morpholinyl)quinazoline is a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of substituents—bromine at the 6-position and morpholine at the 4-position—makes it an attractive candidate for further investigation into anticancer and anti-inflammatory therapies. As research continues,this compound will likely play a pivotal role in advancing our understanding of quinazoline-based drug design。

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